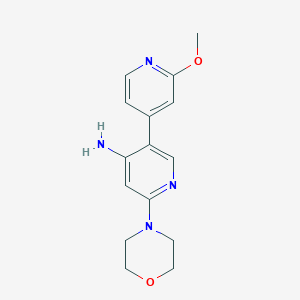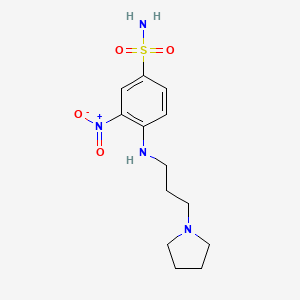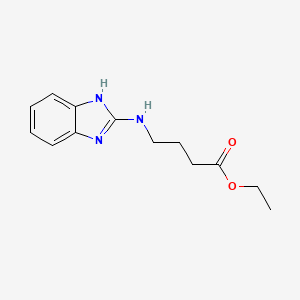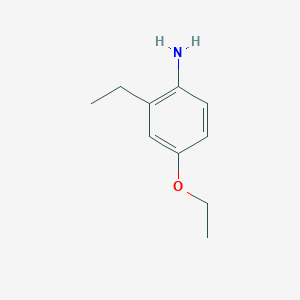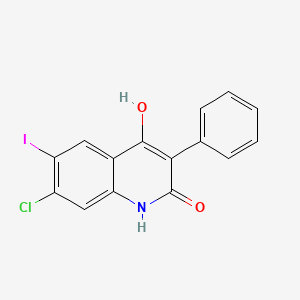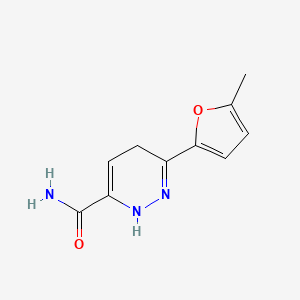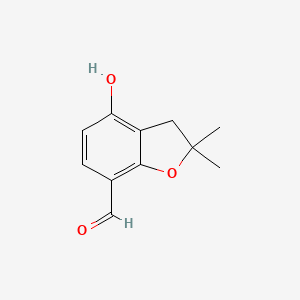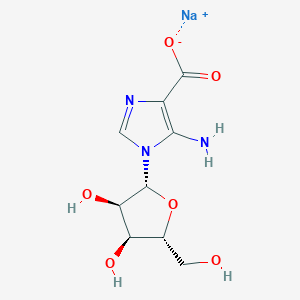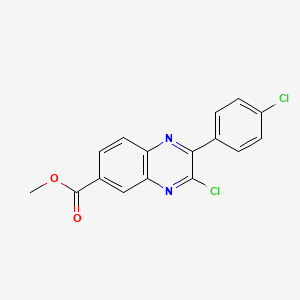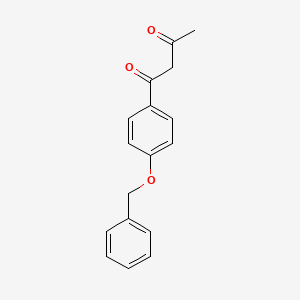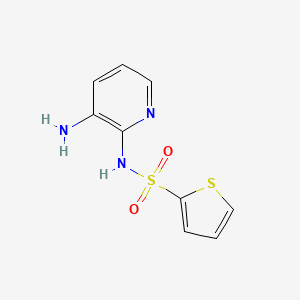
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide is a heterocyclic compound that combines a pyridine ring with a thiophene ring through a sulfonamide linkage. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Pyridine: The sulfonated thiophene is then coupled with 3-aminopyridine under conditions that facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, often under basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyridine derivatives
Applications De Recherche Scientifique
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The thiophene and pyridine rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex . These interactions disrupt the normal function of the enzyme, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-2-yl)thiophene-2-sulfonamide
- N-(3-aminopyridin-2-yl)benzene-2-sulfonamide
- N-(3-aminopyridin-2-yl)furan-2-sulfonamide
Uniqueness
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide is unique due to the combination of the thiophene and pyridine rings, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H9N3O2S2 |
|---|---|
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-3-1-5-11-9(7)12-16(13,14)8-4-2-6-15-8/h1-6H,10H2,(H,11,12) |
Clé InChI |
KWHVQOQTMYHADU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)NS(=O)(=O)C2=CC=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



